2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
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Overview
Description
2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation agents.
Reduction: Typically involves the use of reducing agents to modify the compound’s structure.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidation agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
2-(8-phenylmethoxyimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3.ClH/c19-15(20)9-13-10-18-8-4-7-14(16(18)17-13)21-11-12-5-2-1-3-6-12;/h1-8,10H,9,11H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMZKPYOHBYPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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